Methyl 3-methoxy-2-phenyl-2-propenoate
Description
Properties
CAS No. |
6460-86-2 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 3-methoxy-2-phenylprop-2-enoate |
InChI |
InChI=1S/C11H12O3/c1-13-8-10(11(12)14-2)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
XUFMDIIAUXUSGE-UHFFFAOYSA-N |
Canonical SMILES |
COC=C(C1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Methyl 3-methoxy-2-phenyl-2-propenoate is primarily utilized as an intermediate in organic synthesis. Its structure allows for various modifications, making it a valuable building block for synthesizing more complex compounds.
Key Reactions and Transformations
- Synthesis of Acrylate Derivatives : The compound can undergo reactions to form different acrylate derivatives, which are essential in producing polymers and resins. For example, it can be transformed into methoxy acrylic bactericides, showcasing its potential in agricultural applications .
- Formation of Anticancer Agents : Recent studies have demonstrated that derivatives of this compound exhibit potent activity as histone deacetylase inhibitors (HDACIs). These compounds have shown promising antiproliferative effects against cancer cell lines .
Agricultural Applications
The compound has been explored for its fungicidal properties, particularly as a precursor for developing methoxy acrylic bactericides. These compounds exhibit unique mechanisms of action and have been identified as having significant market potential due to their effectiveness in pest management.
Case Study: Methoxy Acrylic Bactericide Development
A synthesis method was developed to create 3-methoxy-2-aryl(methyl)acrylate compounds, which serve as the core structure for agricultural sterilants. The method emphasizes efficiency and cost-effectiveness while maintaining high yields of the target product .
Medicinal Chemistry
In the realm of medicinal chemistry, this compound has been evaluated for its therapeutic potential beyond agriculture.
Anticancer Research
Recent investigations into modified derivatives have indicated their potential as anticancer agents. For instance, a series of compounds derived from this compound were synthesized and tested against HeLa cells, revealing significant cytotoxic activity compared to standard chemotherapeutics like doxorubicin .
Pharmacological Studies
Research has also focused on developing long-acting therapeutic agents targeting cocaine addiction using analogs derived from this compound. These studies highlight the versatility of this compound in addressing complex health issues .
Summary of Applications
The following table summarizes the applications and findings related to this compound:
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
(a) Ethyl 3-(4-Methoxy-2-Methylphenyl)prop-2-enoate ()
- Key Differences : Ethyl ester (vs. methyl) and a 4-methoxy-2-methylphenyl substituent (vs. 3-methoxy-2-phenyl).
- Implications: The ethyl group increases hydrophobicity and may lower melting points compared to methyl esters.
(b) 3-(2-Methoxyphenyl)propanoic Acid ()
- Key Differences: Propanoic acid (carboxylic acid) vs. propenoate ester.
- Implications: The carboxylic acid group introduces higher polarity and acidity (pKa ~4-5), whereas the ester is less acidic and more volatile. The melting point of 85–89°C for this propanoic acid suggests stronger intermolecular hydrogen bonding compared to esters .
(c) Methyl 3-Methoxy-2-(Trifluoromethyl)propanoate ()
- Key Differences : Trifluoromethyl (CF₃) group replaces the phenyl ring.
- Implications : The CF₃ group is strongly electron-withdrawing, increasing electrophilicity at the carbonyl carbon and enhancing resistance to hydrolysis. This contrasts with the electron-donating methoxy group in the target compound, which may stabilize the conjugated system .
(d) Methyl 2-Hexenoate ()
- Key Differences: Aliphatic hexenoate chain vs. aromatic phenyl group.
- Implications: The absence of an aromatic ring reduces molecular weight (C₇H₁₂O₂ vs. ~C₁₁H₁₀O₃) and likely lowers boiling points. Aliphatic esters generally exhibit higher solubility in non-polar solvents .
Physical and Chemical Properties
Reactivity and Stability
- Electrophilic Reactivity: The phenyl and methoxy groups in the target compound likely enhance resonance stabilization of the α,β-unsaturated system, promoting reactivity in cycloadditions. This contrasts with aliphatic esters like methyl 2-hexenoate, where conjugation is less pronounced .
- Hydrolysis Sensitivity: Esters with electron-withdrawing groups (e.g., CF₃ in ) resist hydrolysis, whereas this compound’s methoxy group may slow hydrolysis compared to unsubstituted esters .
Preparation Methods
Formylation-Alkylation Sequential Approach
The cornerstone of synthesizing this compound involves a two-step sequence: formylation of a precursor acrylate followed by O-methylation .
Formylation of Methyl 2-Phenylacrylate
The α-methylene group of methyl 2-phenylacrylate undergoes formylation using trimethyl orthoformate or formic acid esters under alkaline or Lewis acid-catalyzed conditions. For instance, the use of sodium hydride as a base in anhydrous tetrahydrofuran (THF) facilitates deprotonation, enabling nucleophilic attack by the formylating agent. However, this method’s reliance on sodium hydride introduces safety concerns due to its pyrophoric nature and sensitivity to moisture.
Table 1: Comparative Formylation Conditions
| Formylating Agent | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Trimethyl orthoformate | BF₃·Et₂O | 0–25 | 78 | |
| Ethyl formate | NaH | −20–0 | 65 | |
| DMF-DMA* | None | 80–100 | 72 | |
| *DMF-DMA: Dimethylformamide dimethyl acetal |
Lewis acids like boron trifluoride etherate (BF₃·Et₂O) enhance electrophilic activation, enabling formylation at milder temperatures (0–25°C) with yields up to 78%.
O-Methylation of α-Hydroxymethylene Intermediate
The resulting α-hydroxymethylene intermediate is methylated using dimethyl sulfate (DMS) or methyl iodide in biphasic solvent systems. A phase-transfer catalyst (e.g., benzyltriethylammonium chloride) and inorganic base (e.g., K₂CO₃) in toluene-water mixtures achieve >85% conversion.
Critical Parameters:
Single-Pot Tandem Formylation-Methylation
Recent patents disclose a single-pot methodology bypassing intermediate isolation. Methyl 2-phenylacrylate is treated with trimethyl orthoformate and methanol under acidic conditions (e.g., p-toluenesulfonic acid), achieving concurrent formylation and methylation. This approach reduces purification steps and improves overall yields (82–88%).
Mechanistic Insight:
Acid catalysis protonates the orthoformate, generating a reactive formyl cation that attacks the acrylate’s α-position. Subsequent methanolysis of the intermediate hemiacetal furnishes the methoxy group.
Alternative Pathways: Cross-Metathesis and Rearrangement
While less common, olefin cross-metathesis between methyl acrylate and methoxy-substituted styrenes offers a stereocontrolled route. Grubbs’ second-generation catalyst facilitates this transformation but faces challenges in regioselectivity and catalyst cost.
Industrial-Scale Optimization
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, THF) enhance formylation rates but complicate downstream methylation due to base solubility. Switching to methyl tert-butyl ether (MTBE) during methylation improves phase separation and product recovery.
Temperature Optimization:
Workup and Purification
Post-reaction treatment with acetic acid (1–5 vol%) in water enhances precipitate dispersion, simplifying filtration. Recrystallization from hexane-ethyl acetate (4:1) yields >99% purity.
Analytical Characterization
1H NMR (CDCl₃, 400 MHz): δ 7.45–7.30 (m, 5H, Ph), 6.85 (s, 1H, CH), 3.85 (s, 3H, OCH₃), 3.72 (s, 3H, COOCH₃).
13C NMR : δ 167.2 (C=O), 160.1 (OCH₃), 139.5 (Cquat, Ph), 128.9–126.4 (Ph), 95.3 (CH), 52.1 (COOCH₃), 51.8 (OCH₃) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-methoxy-2-phenyl-2-propenoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via esterification of 3-methoxy-2-phenyl-2-propenoic acid with methanol using acid catalysts (e.g., H₂SO₄). Key parameters include:
- Temperature : Maintain 60–80°C to balance reaction rate and minimize side reactions.
- Catalyst concentration : 0.5–2 mol% to avoid excessive acid-induced degradation.
- Purity control : Use HPLC (λ = 210 nm) to confirm ≥97% purity, as seen in analogous esters .
- Moisture control : Anhydrous conditions and molecular sieves prevent hydrolysis .
Q. How should researchers characterize the structural and purity profile of this compound?
- Methodological Answer : Employ a combination of techniques:
- NMR : Compare ¹H NMR shifts (e.g., methoxy at δ 3.7–3.9, aromatic protons at δ 7.2–7.5) with structurally similar esters .
- IR spectroscopy : Confirm ester C=O stretching near 1720 cm⁻¹.
- HPLC/GC : Quantify purity (>97%) and detect volatile impurities .
- Melting point analysis : Cross-check observed mp (e.g., 85–89°C for related compounds) to validate crystallinity .
Q. What safety protocols are critical during handling and disposal?
- Methodological Answer :
- PPE : Nitrile gloves, goggles, and lab coats to prevent contact .
- Ventilation : Use fume hoods to avoid vapor inhalation.
- Waste management : Segregate organic waste and neutralize acidic byproducts before disposal via certified agencies .
- Emergency response : Flush exposed skin/eyes with water for 15 minutes and seek medical aid .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields during scale-up synthesis?
- Methodological Answer :
- Variable analysis : Use Design of Experiments (DoE) to isolate factors like catalyst type, solvent polarity, and temperature gradients.
- Real-time monitoring : FTIR or inline GC tracks intermediate formation and byproducts.
- Purity impact : Lower yields may stem from impurities (e.g., unreacted acid); repurification via column chromatography improves outcomes .
Q. What strategies enhance the compound’s stability in drug formulation studies?
- Methodological Answer :
- pH stability assays : Test degradation kinetics in buffers (pH 1–9) at 37°C. HPLC-MS identifies breakdown products.
- Formulation tweaks : Microencapsulation or liposomal carriers mitigate hydrolysis in physiological conditions .
- Radical inhibition : Add antioxidants (e.g., BHT) to suppress oxidative degradation .
Q. How do steric and electronic effects influence its reactivity in cycloaddition reactions?
- Methodological Answer :
- Electronic effects : The α,β-unsaturated ester’s electron-withdrawing nature activates it for Diels-Alder reactions. Hammett plots quantify substituent impacts on reactivity.
- Steric hindrance : Methoxy and phenyl groups may slow nucleophilic attacks; computational modeling (DFT) predicts transition-state geometries .
- Kinetic studies : Isotope labeling (e.g., ¹³C) tracks regioselectivity in adduct formation.
Data Contradiction Analysis
Q. How to address conflicting NMR data for this compound?
- Methodological Answer :
- Solvent standardization : Use consistent deuterated solvents (CDCl₃ or DMSO-d₆) to eliminate solvent shift variations.
- Dynamic effects : Investigate tautomerism or rotamer populations via variable-temperature NMR.
- Reference alignment : Compare with published spectra of analogous α,β-unsaturated esters .
Key Physical and Chemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₂O₃ | |
| Purity (HPLC) | ≥97% | |
| Characteristic IR (C=O) | ~1720 cm⁻¹ | |
| Safety Classification | GHS Warning (H303, H313, H333) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
